molecular formula C12H13N3S B5867536 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B5867536
M. Wt: 231.32 g/mol
InChI Key: FFVTZBCEZRPMKX-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazonoyl halide in the presence of a base such as triethylamine in boiling ethanol . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiazolo-triazole structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of certain anticancer agents, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: This compound shares a similar core structure but lacks the fused thiazole and triazole rings.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another structurally related compound, differing in the ring system and functional groups.

Uniqueness

6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its fused thiazole and triazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,6-dimethyl-3-phenyl-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-12(2)8-15-10(13-14-11(15)16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVTZBCEZRPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=NN=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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